molecular formula C13H16N2O B11890934 2-Ethyl-4-propoxyquinazoline

2-Ethyl-4-propoxyquinazoline

Cat. No.: B11890934
M. Wt: 216.28 g/mol
InChI Key: VTKAAILBWZJSLE-UHFFFAOYSA-N
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Description

2-Ethyl-4-propoxyquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-propoxyquinazoline typically involves the reaction of 2-ethylquinazolin-4-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-propoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-4-propoxyquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-propoxyquinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and exhibit anticancer activity .

Comparison with Similar Compounds

  • 2-Methyl-4-propoxyquinazoline
  • 2-Ethyl-4-methoxyquinazoline
  • 2-Ethyl-4-butoxyquinazoline

Comparison: 2-Ethyl-4-propoxyquinazoline stands out due to its unique propoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher efficacy in certain biological assays, making it a promising candidate for further research and development .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-ethyl-4-propoxyquinazoline

InChI

InChI=1S/C13H16N2O/c1-3-9-16-13-10-7-5-6-8-11(10)14-12(4-2)15-13/h5-8H,3-4,9H2,1-2H3

InChI Key

VTKAAILBWZJSLE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC2=CC=CC=C21)CC

Origin of Product

United States

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